molecular formula C25H22FN3O4 B2997954 4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1171616-88-8

4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2997954
CAS RN: 1171616-88-8
M. Wt: 447.466
InChI Key: CZCNVVPKWLGHEG-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C25H22FN3O4 and its molecular weight is 447.466. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide often involve complex synthetic pathways, demonstrating the versatility of pyrazole-based compounds. For instance, Sailaja Rani Talupur et al. (2021) explored the synthesis and docking studies of tetrazol-thiophene-carboxamides, showcasing the synthetic versatility of compounds with dimethoxyphenyl groups, similar to the one (Talupur, Satheesh, & Chandrasekhar, 2021). This research emphasizes the importance of such compounds in developing antimicrobial agents and their potential applications in drug design.

Biological Applications

The structural motifs found in 4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide have been explored for various biological applications. Compounds with similar structures have been investigated for their anticancer, anticonvulsant, and cytotoxic activities. For example, M. Ahsan (2012) synthesized analogues that exhibited significant anticancer activity, highlighting the potential therapeutic applications of these compounds (Ahsan, 2012). Similarly, studies on derivatives like 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues have shown promising anticonvulsant activity (Ahsan, Khalilullah, Stables, & Govindasamy, 2013), indicating the potential for developing new therapeutic agents.

Photophysical and Physicochemical Investigation

Research on pyrazoline derivatives, such as studies by Salman A. Khan (2020), highlights the photophysical properties and chemosensor applications for metal ion detection, demonstrating the compound's potential in analytical chemistry (Khan, 2020). These studies suggest that compounds with dimethoxyphenyl groups can serve as effective chemosensors for Fe3+ ions, showcasing their utility in environmental and analytical applications.

Chemical Structure Analysis

The crystal structure and Hirshfeld surface analysis of compounds bearing resemblance to 4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide have been subject to detailed studies. For instance, research by M. Prabhuswamy et al. (2016) on similar pyrazole derivatives offers insights into their molecular and crystal structures, providing a basis for understanding the chemical behavior and interaction patterns of such compounds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O4/c1-31-21-13-10-19(14-22(21)32-2)27-25(30)24-23(33-16-17-6-4-3-5-7-17)15-29(28-24)20-11-8-18(26)9-12-20/h3-15H,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCNVVPKWLGHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

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